molecular formula C10H17Cl2N3 B1445756 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1823495-83-5

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1445756
CAS No.: 1823495-83-5
M. Wt: 250.17 g/mol
InChI Key: YAUGMTMXMGCZIT-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is a compound that features a unique bicyclic structure with an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves the formation of the imidazole ring followed by the construction of the bicyclic structure. One common method includes the use of Mannich reaction, where an imidazole derivative is reacted with formaldehyde and a secondary amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with biological targets, particularly enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This is particularly relevant in its antifungal activity, where it inhibits the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Miconazole: Another imidazole derivative used as an antifungal agent.

    Fluconazole: A triazole antifungal agent with a similar mechanism of action.

    Ketoconazole: An imidazole derivative with broad-spectrum antifungal activity.

Uniqueness

3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its bicyclic structure, which may confer additional stability and specificity in its interactions with biological targets compared to other imidazole derivatives.

Properties

IUPAC Name

3-imidazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUGMTMXMGCZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

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